2'-O-(2-Methoxyethyl)-2-thiouridine
Overview
Description
2'-O-(2-Methoxyethyl)-2-thiouridine is a useful research compound. Its molecular formula is C12H18N2O6S and its molecular weight is 318.35 g/mol. The purity is usually 95%.
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Biological Activity
2'-O-(2-Methoxyethyl)-2-thiouridine (CAS No. 54914-85-1) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound belongs to a class of nucleosides that have been altered to enhance their stability and efficacy in biological systems.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiol group at the 2-position of the ribose sugar, which is substituted with a methoxyethyl group at the 2'-position. This modification is significant as it affects the compound's interaction with biological targets.
Antiviral Properties
Research indicates that this compound exhibits promising antiviral properties. It has been shown to inhibit viral replication by interfering with viral RNA synthesis. In vitro studies have demonstrated its effectiveness against various RNA viruses, suggesting that it could serve as a potential therapeutic agent in antiviral drug development .
Anticancer Activity
In addition to its antiviral effects, this compound has also been investigated for its anticancer properties. Studies have revealed that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This mechanism may involve the modulation of gene expression related to apoptosis and cell cycle regulation .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Viral Polymerases : The modified structure allows it to act as a competitive inhibitor of viral polymerases, effectively reducing viral load.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death through mitochondrial dysfunction and activation of caspases.
- Stabilization of RNA : The methoxyethyl modification enhances the stability of RNA interactions, potentially increasing the efficacy of RNA-based therapies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the replication rate of influenza virus in cultured cells, highlighting its potential as an antiviral agent .
- Cancer Cell Studies : In a case study involving human breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and an increase in markers associated with apoptosis, such as cleaved PARP and activated caspases .
- Pharmacokinetics : Research into the pharmacokinetic profile suggests that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other modified nucleosides:
Compound Name | Antiviral Activity | Anticancer Activity | Stability |
---|---|---|---|
This compound | High | Moderate | High |
Acyclovir | Moderate | Low | Moderate |
Ribavirin | High | Low | Low |
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h2-3,7,9-11,15,17H,4-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYHPITVITYUAG-QCNRFFRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458129 | |
Record name | CTK2A3325 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647839-20-1 | |
Record name | CTK2A3325 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.